N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide
Description
BenchChem offers high-quality N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S2/c1-12-2-4-13(5-3-12)18-21-19(27-22-18)26-11-17(23)20-14-6-7-15-16(10-14)25-9-8-24-15/h2-7,10H,8-9,11H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIFGFMDHZDYQQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide is a compound of interest due to its potential biological activities. This article provides an overview of its biological properties, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a benzodioxin moiety and a thiadiazole ring. Its molecular formula is , indicating a significant molecular weight and multiple functional groups that contribute to its biological activity.
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit a broad spectrum of antimicrobial activities. For instance, compounds containing the 1,3,4-thiadiazole nucleus have demonstrated effectiveness against various bacterial strains. In particular, modifications at the C-2 position of the thiadiazole ring have been linked to enhanced cytotoxicity against cancer cell lines such as HOP 92 (non-small lung cancer) and HCC-2998 (colon cancer) with GI50 values indicating significant potency .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Target Bacteria | Activity (GI50) |
|---|---|---|
| Compound A | E. coli | -5.31 |
| Compound B | K. pneumoniae | -6.49 |
| Compound C | PC-3 (Prostate) | -5.48 |
Anticancer Activity
Thiadiazole derivatives have shown promise in anticancer research. A study highlighted that certain derivatives can inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon carcinoma). The mechanism involves the inhibition of key regulatory proteins like CDK9 and interference with transcription factors such as STAT3 .
Case Study: Compound 2g
- Cell Lines Tested : MCF-7 and HCT-116
- Mechanism : Inhibition of CDK9 and STAT3
- Findings : Induced cell cycle arrest and reduced S-phase population in MCF-7 cells.
Structure-Activity Relationship (SAR)
The biological activity of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide can be attributed to specific structural features:
- Thiadiazole Ring : Essential for antimicrobial and anticancer activity.
- Substituents on Aromatic Rings : Influence potency; electron-withdrawing groups enhance activity.
- Sulfur Atoms : Critical for interaction with biological targets.
Pharmacokinetics and Toxicity
Preliminary studies on pharmacokinetic properties suggest favorable absorption and distribution characteristics for thiadiazole derivatives. Toxicity assessments in models such as Daphnia indicate low lethality at concentrations up to 200 µM, suggesting a promising safety profile for further development .
Q & A
Q. What synthetic methodologies are commonly employed to prepare benzodioxin-containing acetamide derivatives like this compound?
The synthesis typically involves multi-step reactions starting with 2,3-dihydro-1,4-benzodioxin-6-amine. Key steps include:
- Amide bond formation : Reacting the benzodioxin amine with a sulfonyl chloride or activated acetamide intermediate under basic conditions (e.g., aqueous Na₂CO₃, pH 9–10) .
- Thioether linkage introduction : Coupling the thiadiazole-thiol moiety via nucleophilic substitution using lithium hydride (LiH) as a catalyst in DMF .
- Purification : Monitoring reaction progress via TLC and isolating products through precipitation or column chromatography .
Q. How is the structural integrity of this compound validated after synthesis?
Structural confirmation relies on:
- Spectroscopic techniques :
Q. What in vitro assays are used to evaluate the biological activity of this compound?
Common assays include:
- Enzyme inhibition : Lipoxygenase (LOX) or α-glucosidase inhibition assays, measuring IC₅₀ values via UV-Vis spectroscopy .
- Antibacterial screening : Disk diffusion or microdilution methods against Gram-positive/negative strains (e.g., S. aureus, E. coli) .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of the thioether coupling step?
Optimization strategies include:
- Catalyst screening : Testing alternatives to LiH (e.g., K₂CO₃, DBU) to improve nucleophilic substitution efficiency .
- Solvent effects : Evaluating polar aprotic solvents (e.g., DMSO, acetonitrile) for better solubility of the thiadiazole-thiol intermediate .
- Temperature control : Conducting reactions under reflux (60–80°C) to accelerate kinetics while avoiding side reactions .
Q. How can discrepancies in reported enzyme inhibitory activities (e.g., IC₅₀ variability) be resolved?
Potential factors to investigate:
- Assay conditions : Differences in buffer pH, ionic strength, or co-solvents (e.g., DMSO) may alter enzyme-substrate interactions .
- Compound purity : Impurities from incomplete purification (e.g., residual LiH) can skew results; validate purity via HPLC or mass spectrometry .
- Stereochemical considerations : Assess if geometric isomerism (e.g., cis/trans amide bonds) impacts activity using X-ray crystallography .
Q. What computational strategies predict the binding affinity of this compound with target enzymes?
- Molecular docking : Use software like AutoDock Vina to model interactions between the thiadiazole sulfanyl group and enzyme active sites (e.g., LOX’s Fe²⁺ center) .
- MD simulations : Analyze stability of ligand-enzyme complexes over 100+ ns trajectories to identify critical hydrogen bonds or hydrophobic contacts .
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the thiadiazole ring) with inhibitory potency .
Q. What strategies are employed to study structure-activity relationships (SAR) for derivatives of this compound?
- Substituent variation : Synthesize analogs with modified aryl groups (e.g., 4-fluorophenyl, 4-methoxyphenyl) on the thiadiazole ring to assess electronic effects .
- Bioisosteric replacement : Replace the benzodioxin moiety with bioisosteres (e.g., benzofuran) to evaluate pharmacokinetic improvements .
- Pharmacophore mapping : Identify essential functional groups (e.g., acetamide linker, sulfanyl group) using 3D alignment of active/inactive derivatives .
Methodological Notes
- Spectral Data Interpretation : For complex ¹H NMR spectra (e.g., overlapping aromatic signals), use 2D techniques like COSY or HSQC to resolve assignments .
- Enzyme Assay Validation : Include positive controls (e.g., quercetin for LOX inhibition) and triplicate measurements to ensure reproducibility .
- Computational Workflow : Validate docking poses with experimental IC₅₀ data and adjust force field parameters (e.g., AMBER99SB) for accurate MD simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
